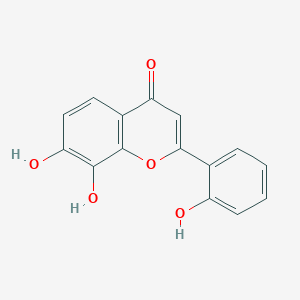

7,8,2'-Trihydroxyflavone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7,8-dihydroxy-2-(2-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-10-4-2-1-3-8(10)13-7-12(18)9-5-6-11(17)14(19)15(9)20-13/h1-7,16-17,19H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGZYXRWZXMYBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350273 | |

| Record name | 7,8,2'-TRIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263407-44-9 | |

| Record name | 7,8-Dihydroxy-2-(2-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263407-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8,2'-TRIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 7,8,2 Trihydroxyflavone

Established Synthetic Routes to Flavone (B191248) Core Structures

The synthesis of the flavone backbone (2-phenylchromen-4-one) is a well-trodden path in organic chemistry, with several classical methods providing access to this privileged scaffold. These routes typically involve the formation of a key chalcone (B49325) intermediate or the direct cyclization of phenolic precursors.

One of the most fundamental approaches is the Claisen-Schmidt condensation , which involves the base-catalyzed reaction of a substituted 2'-hydroxyacetophenone (B8834) with an aromatic aldehyde. nih.gov This reaction forms a 2'-hydroxychalcone, which can then undergo oxidative cyclization to yield the flavone core. Various reagents can effect this cyclization, highlighting the versatility of the chalcone intermediate. mdpi.com

Another prominent method is the Baker-Venkataraman Rearrangement . This two-step process begins with the acylation of a 2'-hydroxyacetophenone with a benzoyl chloride to form an ester. Subsequent treatment with a base, such as potassium hydroxide, induces a rearrangement to form a 1,3-diketone, which upon acid-catalyzed cyclization, dehydrates to furnish the flavone structure. tandfonline.com

The Allan-Robinson reaction provides a more direct route, involving the condensation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) and its corresponding sodium salt. nih.govbiomedres.us This method, along with the related Kostanecki reaction, offers a classical pathway to flavone and isoflavone (B191592) structures. nih.gov Modern variations of these foundational methods continue to be developed, employing new catalysts or reaction conditions, such as microwave assistance, to improve yields and reduce reaction times. nih.govtandfonline.com

| Synthetic Route | Key Precursors | Intermediate | Key Features |

| Claisen-Schmidt Condensation | 2'-Hydroxyacetophenone, Aromatic Aldehyde | 2'-Hydroxychalcone | Two-step process involving condensation and subsequent oxidative cyclization. nih.govmdpi.com |

| Baker-Venkataraman Rearrangement | 2'-Hydroxyacetophenone, Aromatic Acyl Chloride | 1,3-Diketone | Involves base-catalyzed rearrangement followed by acid-catalyzed cyclization. tandfonline.com |

| Allan-Robinson Reaction | o-Hydroxyaryl Ketone, Aromatic Anhydride | N/A (Direct Cyclization) | A classical one-pot condensation method for flavone synthesis. nih.govbiomedres.us |

Specific Synthesis Strategies for Hydroxylation at the 7, 8, and 2' Positions

Synthesizing 7,8,2'-Trihydroxyflavone requires precise control over the hydroxylation pattern on both the A and B rings of the flavone core. This is typically achieved by selecting starting materials that already possess the desired hydroxyl groups or protected versions thereof.

A-Ring (7,8-Dihydroxy Pattern): The catechol moiety at the C7 and C8 positions is commonly introduced by starting with a precursor derived from pyrogallol (B1678534) (1,2,3-trihydroxybenzene) or phloroglucinol. A reported synthesis for 7,8-dihydroxyflavone (B1666355), for instance, utilizes 2,3,4-trihydroxyacetophenone as the key A-ring precursor. google.com This starting material ensures the correct positioning of the hydroxyl groups that will become the 7-OH and 8-OH groups in the final flavone product.

B-Ring (2'-Hydroxy Pattern): The introduction of the 2'-hydroxyl group necessitates the use of a B-ring precursor containing a hydroxyl group at the ortho position. In syntheses proceeding via the Claisen-Schmidt condensation, this would involve using 2-hydroxybenzaldehyde (salicylaldehyde) as the aldehyde component. rsc.org The condensation of 2,3,4-trihydroxyacetophenone with salicylaldehyde (B1680747) would produce the requisite 2',2,3,4-tetrahydroxychalcone intermediate, which upon cyclization, would yield the target this compound. Protecting groups may be employed on some of the hydroxyl functions during the condensation and cyclization steps to prevent unwanted side reactions, followed by a final deprotection step.

Advanced Derivatization Techniques for Analog Generation

Once synthesized, this compound can serve as a scaffold for generating analogs with potentially modulated properties. Derivatization techniques primarily focus on modifying the existing hydroxyl groups or introducing new substituents onto the aromatic rings.

Strategic Modification of Hydroxyl Groups

The three hydroxyl groups of this compound are prime targets for chemical modification to alter the molecule's physicochemical properties, such as solubility and lipophilicity. nih.govmdpi.com

Methylation: Replacing the hydrogen of a hydroxyl group with a methyl group (O-methylation) reduces the polarity of the molecule and can increase its metabolic stability. Studies on related flavonoids have shown that while the 7,8-dihydroxy groups are often essential for certain biological activities, selective methylation can be used to probe structure-activity relationships. mdpi.comnih.gov For instance, converting both the 7-OH and 8-OH groups to methoxy (B1213986) groups in 7,8-dihydroxyflavone was found to substantially decrease its activity as a TrkB agonist. nih.gov

Acetylation: This reaction converts hydroxyl groups to acetyl esters, a common strategy to increase lipophilicity and potentially enhance membrane permeability. mdpi.com Acetylation is achieved using reagents like acetic anhydride, often in the presence of a base like pyridine. mdpi.com

Glycosylation: The attachment of sugar moieties to the flavonoid core is a key strategy to enhance water solubility. nsf.gov While chemical glycosylation can be complex due to the need for protection/deprotection steps, biocatalytic methods using microbial enzymes offer a powerful alternative for creating diverse glycosides with high regioselectivity. nsf.govresearchgate.net

| Modification | Reagent/Method | Purpose |

| Methylation | Dimethyl sulfate, Methyl iodide | Decrease polarity, increase lipophilicity and metabolic stability. mdpi.comnih.gov |

| Acetylation | Acetic anhydride, Pyridine | Increase lipophilicity, enhance membrane permeability. mdpi.com |

| Glycosylation | Microbial biotransformation, Chemical synthesis | Increase water solubility. nsf.gov |

Introduction of Substituents on the B-Ring for Enhanced Bioactivity

Altering the substitution pattern of the B-ring is a critical strategy for modulating the biological activity of flavonoids. The electronic and steric properties of substituents on this ring can significantly influence how the molecule interacts with biological targets. nih.govnih.gov Structure-activity relationship (SAR) studies on the closely related 7,8-dihydroxyflavone scaffold have provided valuable insights.

Research aimed at improving the TrkB agonistic activity of 7,8-dihydroxyflavone led to the synthesis of numerous derivatives with modified B-rings. nih.govacs.org It was found that the introduction of hydroxyl groups at the 2' and 3' positions could regulate the compound's activity. nih.gov A particularly successful modification was the introduction of a dimethylamino group at the 4'-position. The resulting compound, 4'-dimethylamino-7,8-dihydroxyflavone, displayed significantly higher TrkB agonistic activity compared to the parent 7,8-dihydroxyflavone. nih.govacs.orgnih.gov This highlights how targeted substitution on the B-ring can lead to analogs with enhanced biological profiles.

| Parent Compound | B-Ring Substitution | Observed Effect on Bioactivity (TrkB Agonism) |

| 7,8-Dihydroxyflavone | 4'-Unsubstituted | Baseline activity. nih.gov |

| 7,8,3'-Trihydroxyflavone (B154275) | 3'-Hydroxy | Higher activity than baseline. nih.gov |

| 7,8,4'-Trihydroxyflavone (B192603) | 4'-Hydroxy | No significant activity. nih.gov |

| 4'-Dimethylamino-7,8-dihydroxyflavone | 4'-Dimethylamino | Higher activity than baseline. acs.orgnih.gov |

Dear User,

Upon conducting a thorough review of the scientific literature, it has become apparent that there is a significant lack of specific research data for the chemical compound This compound that would be required to adequately and accurately address the detailed outline you have provided.

The available research predominantly focuses on the closely related and more extensively studied compound, 7,8-dihydroxyflavone (7,8-DHF) , also known as tropoflavin . The detailed molecular mechanisms and signaling pathway modulations outlined in your request—including specific characterizations of TrkB agonistic activity, investigations into direct versus indirect activation, analysis of TrkB dimerization, and the modulation of downstream PI3K/Akt and ERK/MAPK pathways—have been documented for 7,8-dihydroxyflavone.

While some sources mention that this compound is a structural analogue of 7,8-dihydroxyflavone and has been observed to act as a TrkB agonist in vitro, the specific, in-depth research findings corresponding to each subsection of your outline for this particular compound are not available in the public domain.

To maintain scientific accuracy and adhere strictly to your instructions of not introducing information that falls outside the explicit scope, we are unable to generate the article on "this compound" with the requested level of detail. The creation of such an article would require speculative data extrapolation, which would compromise the integrity and factual basis of the content.

We would be able to generate a comprehensive article following your detailed outline for the compound 7,8-dihydroxyflavone (7,8-DHF) , for which a substantial body of research exists.

We apologize for any inconvenience this may cause and remain at your disposal should you wish to proceed with an article on the more thoroughly researched 7,8-dihydroxyflavone.

Sincerely,

Gemini

Molecular Mechanisms and Signaling Pathway Modulation by 7,8,2 Trihydroxyflavone

Downstream Neurotrophic Signaling Pathway Modulation

Impact on Phospholipase C (PLC) and Related Effectors

7,8,2'-Trihydroxyflavone has been identified as an agonist of the Tropomyosin receptor kinase B (TrkB), the primary signaling receptor for brain-derived neurotrophic factor (BDNF). wikipedia.org The activation of TrkB by an agonist initiates a cascade of downstream signaling pathways that are crucial for neuronal function. nih.gov

Upon binding and activation by a ligand, such as this compound, the TrkB receptor triggers autophosphorylation of its intracellular domain. This event leads to the recruitment and activation of several key signaling proteins. One of the three major pathways activated by TrkB is the Phospholipase C-γ1 (PLC-γ1) pathway. nih.gov The activation of PLC-γ1 by the TrkB receptor complex results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These messengers, in turn, propagate the signal, leading to calcium release from intracellular stores and the activation of Protein Kinase C (PKC), thereby influencing a wide range of cellular processes. Studies comparing various derivatives of the parent compound 7,8-dihydroxyflavone (B1666355) found that the presence of a 2'-hydroxy group, as in this compound, elevates the agonistic effect on the TrkB receptor. nih.gov

Pyridoxal (B1214274) Phosphatase (PDXP) Inhibition and Pyridoxal 5'-Phosphate Homeostasis

While this compound is a known TrkB agonist, extensive research into the inhibition of Pyridoxal Phosphatase (PDXP) has been conducted on its parent compound, 7,8-dihydroxyflavone (7,8-DHF). This research provides a detailed mechanistic understanding of how the 7,8-dihydroxyflavone scaffold interacts with PDXP, an enzyme that regulates intracellular levels of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. nih.gov

Kinetic and Structural Characterization of PDXP Binding and Inhibition

Kinetic studies on 7,8-dihydroxyflavone demonstrate that it directly inhibits both human and murine PDXP activity with submicromolar potency. nih.gov The mode of inhibition is characterized as a mixed mode, which is predominantly competitive. elifesciences.orgsemanticscholar.org This is evidenced by kinetic analyses showing that 7,8-DHF increases the Michaelis constant (KM) of the enzyme by up to approximately two-fold while only slightly reducing the maximum reaction velocity (vmax). semanticscholar.org

Biolayer interferometry has been used to further characterize the binding interaction, revealing that 7,8-DHF binds to PDXP in a concentration-dependent and fully reversible manner. elifesciences.org The binding affinity (Kd) was determined to be in the low micromolar range. nih.gov Co-crystal structures of 7,8-DHF bound to the active site of PDXP support the competitive mode of inhibition and provide a high-resolution view of the interaction. elifesciences.org

| Parameter | Value/Description | Reference |

|---|---|---|

| Inhibition Mode | Mixed, predominantly competitive | elifesciences.orgsemanticscholar.org |

| Effect on KM | ~2-fold increase | semanticscholar.org |

| Effect on vmax | Slight reduction (~0.7-fold) | semanticscholar.org |

| Binding | Concentration-dependent and reversible | elifesciences.org |

| IC50 (murine PDXP) | Submicromolar | nih.gov |

| IC50 (human PDXP) | Submicromolar | nih.gov |

Role of 7,8-Hydroxyl Groups in PDXP Inhibitory Activity

The specific structure of the flavone (B191248) is critical for its ability to inhibit PDXP. Structure-activity relationship studies, which tested a range of commercially available 7,8-DHF analogs, have underscored the essential role of the hydroxyl groups at the 7 and 8 positions of the flavone's A-ring. elifesciences.org When various flavones such as flavone, 3,7-dihydroxyflavone, 5,7-dihydroxyflavone (chrysin), 3,5,7-trihydroxyflavone (galangin), and 5,6,7-trihydroxyflavone (baicalein) were tested, they did not inhibit PDXP. nih.gov Only one tested analog, 3,7,8,4'-tetrahydroxyflavone, was able to inhibit PDXP, although it did so less potently than 7,8-DHF. elifesciences.org This finding strongly suggests that the catechol moiety formed by the hydroxyl groups in positions 7 and 8 of the flavone scaffold is a key structural requirement for PDXP inhibition. elifesciences.org

Cellular Consequences of PDXP Modulation on PLP Levels

The inhibition of PDXP by 7,8-dihydroxyflavone has direct consequences on the homeostasis of pyridoxal 5'-phosphate (PLP) within cells. nih.gov Intracellular PLP levels are controlled by the balance between synthesis by pyridoxal kinase and degradation by PDXP. elifesciences.org By inhibiting PDXP, 7,8-DHF effectively reduces the degradation of PLP, leading to an increase in its intracellular concentration. nih.gov

Experiments in primary hippocampal neurons demonstrated that treatment with 7,8-DHF leads to a significant increase in total PLP levels. elifesciences.org This effect was confirmed to be PDXP-dependent, as the increase in PLP was observed in wild-type neurons but not in neurons from PDXP-knockout models. elifesciences.org These findings validate PDXP as a druggable target for modulating cellular PLP levels in the brain and identify 7,8-DHF as a pharmacological tool to achieve this. nih.govelifesciences.org

Kinase Activity Modulation

Investigation of Serine-Threonine Kinase Inhibition (e.g., PKC, CK-2, PIM-1, DAPK-1, CDK)

Flavonoids as a class of compounds are known to be potent inhibitors of various protein kinases, including many serine/threonine kinases that are key regulators of cellular processes like cell cycle progression and apoptosis. nih.govafrjms.com The flavone scaffold can act as an anchor for binding to the ATP-binding pocket of these enzymes. nih.gov However, specific inhibitory activity and potency are highly dependent on the substitution patterns on the flavone rings, particularly the number and position of hydroxyl groups.

While the broader class of flavones has been investigated for inhibition of kinases such as Protein Kinase C (PKC), Casein Kinase-2 (CK-2), PIM-1 kinase, Death-Associated Protein Kinase 1 (DAPK-1), and Cyclin-Dependent Kinases (CDKs), specific screening data for this compound against this panel of kinases is not extensively detailed in current research. nih.gov Serine/threonine kinases are involved in a multitude of signaling pathways, and their dysregulation is implicated in various diseases. afrjms.com For example, DAPK1 is a serine/threonine kinase involved in apoptosis and inflammation. nih.gov The PIM family of kinases are drivers of tumor growth, and their inhibition is a target for cancer therapy. nih.gov Given that this compound is a TrkB agonist that indirectly leads to the activation of PKC, its direct inhibitory profile on PKC and other kinases requires specific investigation to fully characterize its molecular actions.

Assessment of Non-Receptor Tyrosine Kinase Inhibition (e.g., c-Src)

The Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, survival, and adhesion. The proto-oncogene c-Src is a key member of this family, and its overexpression or hyperactivity is frequently linked to cancer development and progression. Consequently, c-Src is a significant target for therapeutic intervention.

While direct inhibitory data for this compound on c-Src is not extensively documented, studies on structurally similar trihydroxyflavones suggest a potential for interaction. For instance, research on dietary flavones has demonstrated that compounds like 7,3´,4´-trihydroxyflavone can bind to c-Src. This binding is thought to be competitive with ATP, attributed to the similar three-ring structure of flavones (a benzopyran heterocycle linked with a phenyl group) and the adenine-furan structure of ATP. By competitively binding to the ATP-binding site, these flavones can inhibit the kinase activity of c-Src, thereby blocking the phosphorylation of its downstream targets and disrupting the signaling cascades it regulates. This mechanism of action suggests that other trihydroxyflavones, potentially including this compound, could exhibit similar inhibitory profiles against c-Src and other non-receptor tyrosine kinases.

Other Enzyme Inhibition Profiles

Inhibition of Aromatase

Aromatase, also known as cytochrome P450 19A1 (CYP19A1), is a critical enzyme in estrogen biosynthesis, responsible for converting androgens into estrogens. Its inhibition is a key therapeutic strategy for hormone-dependent breast cancer. Flavonoids, as a class, are well-known for their interaction with aromatase.

Studies have shown that the flavone structure is a potent scaffold for aromatase inhibition. For example, chrysin (B1683763) (5,7-dihydroxyflavone) and 7,8-benzoflavone are recognized as potent competitive inhibitors of human aromatase nih.govnih.gov. The inhibitory activity is dependent on the specific hydroxylation and substitution patterns on the flavone backbone nih.gov. While specific kinetic data for this compound is limited, the established activity of related flavones suggests that it may also possess the ability to inhibit aromatase. The introduction of hydroxyl groups can influence the binding affinity to the enzyme's active site, suggesting that the substitution pattern of this compound could confer inhibitory properties.

Modulation of Aldehyde Dehydrogenase Activity

The aldehyde dehydrogenase (ALDH) superfamily consists of enzymes crucial for detoxifying both endogenous and exogenous aldehydes by oxidizing them to their corresponding carboxylic acids nih.govresearchgate.netmdpi.com. The mitochondrial enzyme ALDH2, in particular, is vital for metabolizing acetaldehyde, a toxic byproduct of ethanol (B145695) metabolism nih.govresearchgate.net. Impaired ALDH2 activity can lead to the accumulation of acetaldehyde, causing adverse physiological effects.

Currently, there is a lack of specific research detailing the direct modulatory effects of this compound on ALDH activity. The interaction between flavonoids and ALDH enzymes is a complex area that is not yet fully elucidated. Given the role of ALDH in cellular detoxification and the known biological activities of flavonoids, this represents an area requiring further investigation to determine if this compound acts as an inhibitor, activator, or has no effect on this enzyme family.

Interaction with Estrogen Sulfotransferase

Estrogen sulfotransferase (SULT1E1) is a phase II metabolizing enzyme that plays a pivotal role in regulating the biological activity of estrogens nih.govnih.gov. It catalyzes the sulfation of estrogens, converting them into inactive, water-soluble conjugates that are readily excreted nih.govwikipedia.orguniprot.orggenecards.org. This process is crucial for maintaining estrogen homeostasis, and dysregulation of SULT1E1 is implicated in hormone-dependent cancers nih.gov.

Flavonoids, due to their structural similarity to estrogens, can interact with SULT1E1 as either substrates or inhibitors. The specific hydroxylation pattern on the flavonoid backbone is a key determinant of this interaction. While direct studies on this compound are not available, the general class of flavonoids is known to inhibit SULT1E1. This inhibition could potentially disrupt estrogen metabolism, highlighting a possible mechanism through which this compound could exert endocrine-disrupting effects. The interaction depends on the ability of the flavonoid to fit within the enzyme's active site and compete with endogenous estrogens.

Exploration of Other Metabolic Enzyme Targets (e.g., Xanthine (B1682287) Oxidase, Urease, α-Glucosidase from related compounds)

Xanthine Oxidase: Xanthine oxidase (XO) is a key enzyme in purine (B94841) catabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Many flavonoids are potent inhibitors of XO nih.govnih.govfrontiersin.org. Studies on the closely related compound 7,8-dihydroxyflavone have demonstrated its potent inhibitory effect on xanthine oxidase nih.gov. The structure-activity relationship for XO inhibition by flavonoids reveals that planar flavones and flavonols with a 7-hydroxyl group are particularly effective inhibitors nih.govtandfonline.com. Given its structural similarity, this compound is also expected to exhibit inhibitory activity against xanthine oxidase.

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, contributing to peptic ulcers. Flavonoids have been identified as a class of natural compounds with urease inhibitory potential nih.govnih.govtandfonline.comingentaconnect.com. The inhibitory mechanism often involves the chelation of nickel ions in the enzyme's active site by the hydroxyl groups of the flavonoids nih.gov. The presence and position of these hydroxyl groups are crucial for activity nih.govacs.org. Therefore, the trihydroxy substitution pattern of this compound suggests it could be a potential candidate for urease inhibition.

α-Glucosidase: α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose, which is then absorbed into the bloodstream. Inhibition of this enzyme is an established therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia researchgate.netnih.govnih.gov. Flavonoids are widely studied as α-glucosidase inhibitors nih.govjst.go.jp. The inhibitory activity is highly dependent on the structure, including the number and position of hydroxyl groups jst.go.jp. Research on related compounds, such as 2',3'-dihydroxyflavone, has shown significant in vitro α-glucosidase inhibitory activity semanticscholar.org. This indicates that this compound, sharing a dihydroxy B-ring feature, may also possess the ability to modulate this enzyme.

Table 1: Summary of Potential Enzyme Inhibition by this compound and Related Compounds

| Enzyme Target | Observed Effect (Primarily from Related Flavonoids) | Potential Mechanism |

|---|---|---|

| c-Src (Non-Receptor Tyrosine Kinase) | Inhibition (observed with 7,3´,4´-trihydroxyflavone) | Competitive binding to ATP-binding site |

| Aromatase (CYP19A1) | Inhibition (observed with other flavones like chrysin) | Competitive inhibition at the active site |

| Xanthine Oxidase | Potent Inhibition (observed with 7,8-dihydroxyflavone) | Mixed-type inhibition |

| Urease | Inhibition (general flavonoid activity) | Chelation of nickel ions in the active site |

| α-Glucosidase | Inhibition (observed with 2',3'-dihydroxyflavone) | Competitive or non-competitive inhibition |

Modulation of Inflammatory and Stress Response Pathways

Inflammation and oxidative stress are interconnected cellular processes that contribute to the pathogenesis of numerous chronic diseases. Key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, are central regulators of the inflammatory response.

While direct evidence for this compound is emerging, extensive research on the closely related compound 7,8-dihydroxyflavone (7,8-DHF) provides significant insight into the potential anti-inflammatory and stress-modulating activities. Studies show that 7,8-DHF can significantly suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells nih.gov. This effect is achieved through the downregulation of the NF-κB and MAPK signaling pathways nih.gov.

Specifically, 7,8-DHF has been shown to:

Inhibit NF-κB Activation: It prevents the degradation of the inhibitor of κB (IκB) and suppresses the nuclear translocation of the p65 subunit of NF-κB. This action blocks the transcription of NF-κB target genes, which include many pro-inflammatory cytokines and enzymes nih.gov.

Suppress MAPK Phosphorylation: It inhibits the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) nih.gov. Since MAPKs are upstream regulators of various transcription factors involved in inflammation, their inhibition contributes significantly to the anti-inflammatory effect.

Furthermore, 7,8-DHF has demonstrated protective effects against oxidative stress by scavenging reactive oxygen species (ROS) and upregulating the Nrf2/HO-1 antioxidant pathway biomolther.orgresearchgate.net. In preclinical models, 7,8-DHF has also been shown to counteract behavioral and physiological markers of chronic stress, an effect linked to its neurotrophic activities caringsunshine.com. Given the shared core structure, it is plausible that this compound modulates these inflammatory and stress response pathways in a similar manner.

Regulation of Nuclear Factor-κB (NF-κB) Signaling

Currently, there is no specific scientific literature available detailing the direct modulatory effects of this compound on the NF-κB signaling pathway.

Influence on JAK/STAT and JNK-STAT Pathways

No research studies have been identified that investigate the influence of this compound on the JAK/STAT or JNK-STAT signaling pathways.

Activation of the Nrf2/ARE Signaling Pathway and Antioxidant Defense Systems

Specific data on the activation of the Nrf2/ARE signaling pathway by this compound and its subsequent effects on antioxidant defense systems are not present in the current body of scientific research.

Preclinical Functional and Mechanistic Studies of 7,8,2 Trihydroxyflavone

Neuroprotective Efficacy and Associated Mechanisms

7,8,2'-Trihydroxyflavone belongs to the flavonoid family, a class of compounds that has garnered significant attention for its neurotrophic and neuroprotective properties. Much of the foundational understanding of its mechanism comes from extensive research on its structural analog, 7,8-dihydroxyflavone (B1666355) (7,8-DHF), a potent agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). Activation of TrkB signaling is crucial for neuronal survival, growth, and plasticity. Studies on derivatives have indicated that the position of hydroxyl groups on the flavone (B191248) structure can modulate this activity, with the 2'-hydroxy group, as seen in this compound, noted to elevate the agonistic effect on the TrkB receptor nih.gov.

The activation of the TrkB receptor is a critical pathway for protecting neurons from various insults and promoting their survival. Preclinical studies using related compounds demonstrate robust protective effects against neuronal apoptosis and cell death. For instance, the parent compound 7,8-DHF has been shown to protect neurons against oxygen-glucose deprivation/reperfusion (OGD/R) injury, a model for ischemic stroke, by increasing cell viability and reducing apoptosis peerj.com. This neuroprotective effect is mediated through the activation of the TrkB/Akt signaling pathway peerj.comnih.gov.

In models of neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS), chronic administration of 7,8-DHF was found to preserve spinal motor neurons nih.gov. It also protects primary neurons from amyloid-beta (Aβ)-induced cell death, a key pathological feature of Alzheimer's disease nih.gov. The mechanism involves the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3 peerj.combiomolther.org. These findings suggest that by potently activating the TrkB pathway, this compound likely shares these pro-survival capabilities.

Table 1: Research Findings on Neuronal Survival and Viability

| Compound Studied | Model System | Key Findings | Associated Pathways |

|---|---|---|---|

| 7,8-dihydroxyflavone | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in vitro | Increased cell viability; Reduced neuronal apoptosis. peerj.com | TrkB/Akt peerj.comnih.gov |

| 7,8-dihydroxyflavone | SOD1(G93A) mouse model of ALS | Preserved spinal motor neuron count. nih.gov | TrkB signaling |

| 7,8-dihydroxyflavone | Amyloid-beta (Aβ) treated primary neurons | Protected against Aβ-induced cell death. nih.gov | TrkB signaling |

The BDNF/TrkB signaling pathway is integral to the structural and functional maturation of neurons, including the development of dendrites and the formation of synapses. Compounds that activate this pathway, such as 7,8-DHF, have demonstrated significant effects on these processes. In primary cultured cortical neurons, 7,8-DHF promotes dendritic elongation and arborization researchgate.net.

Furthermore, these agonists enhance synaptogenesis, the formation of new synapses, which is fundamental for learning and memory nih.gov. Studies have shown that administration of 7,8-DHF and other flavonoids induces the expression of critical synaptic proteins, including synaptotagmin (B1177969) and post-synaptic density protein-95 (PSD-95) researchgate.netresearchgate.net. In animal models of neurodevelopmental and neurodegenerative disorders, this leads to beneficial responses similar to those induced by BDNF itself researchgate.net. Given that this compound exhibits enhanced TrkB agonistic activity, it is expected to facilitate neuronal differentiation and the formation of synaptic connections effectively nih.gov.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, is a major contributor to neuronal damage in a wide range of neurological disorders nih.gov. Flavonoids are well-known for their antioxidant properties. Trihydroxyflavones, in particular, have been shown to be effective scavengers of ROS and reactive nitrogen species (RNS) in both cellular and cell-free systems nih.gov.

Specifically, the related compound 7,8-DHF has demonstrated a powerful ability to protect neuronal cells from high glucose-induced cytotoxicity by reducing intracellular ROS levels biomolther.orgresearchgate.net. This antioxidant action prevents mitochondrial dysfunction and subsequent apoptotic cell death biomolther.orgresearchgate.net. By scavenging free radicals such as superoxide (B77818) anions and hydroxyl radicals, these compounds mitigate the oxidative damage that can lead to neuronal loss researchgate.net.

Table 2: Effects on Oxidative Stress Markers

| Compound Studied | Model System | Effect | Mechanism |

|---|---|---|---|

| 7,8-dihydroxyflavone | High glucose-treated SH-SY5Y neuronal cells | Markedly reduced intracellular ROS. biomolther.orgresearchgate.net | Direct ROS scavenging; Prevention of mitochondrial dysfunction. biomolther.orgresearchgate.net |

Neurite outgrowth, the process by which developing neurons produce axons and dendrites, is a fundamental step in the formation of neural circuits. This process is heavily dependent on neurotrophic signaling. A closely related compound, 7,8,3′-Trihydroxyflavone, has been identified as a novel pro-neuronal small molecule that promotes neurite outgrowth in dorsal root ganglion (DRG) neurons in a dose-dependent manner nih.gov.

The mechanism underlying this effect is the activation of the TrkB signaling pathway, confirmed by the induction of TrkB phosphorylation nih.gov. This finding is significant as it suggests that specific trihydroxyflavone isomers can potently stimulate neuronal development. Other studies on polymethoxyflavones have also confirmed that these compounds can effectively induce neurite outgrowth in PC12 cells, often through pathways involving cAMP/PKA/CREB signaling plos.org. This body of evidence supports the potential of this compound to act as a potent promoter of neurite extension.

Anti-inflammatory Action and Underlying Molecular Events

Neuroinflammation is a key pathological component of many central nervous system disorders. Flavonoids possess significant anti-inflammatory properties, acting on various immune cells and signaling pathways to reduce the inflammatory response phcogres.com.

Preclinical research has established that 7,8-DHF can effectively suppress the inflammatory response in key brain immune cells, the microglia, as well as in macrophages. In lipopolysaccharide (LPS)-stimulated microglial and macrophage cell lines, 7,8-DHF attenuates the production and release of several key pro-inflammatory mediators nih.govnih.gov.

The release of mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) are significantly inhibited nih.govnih.gov. This suppression occurs at the transcriptional level, as 7,8-DHF downregulates the expression of the enzymes responsible for their production, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.govnih.gov. The underlying molecular mechanism involves the inhibition of major pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways nih.govnih.govmdpi.com. By preventing the translocation of NF-κB to the nucleus and inhibiting the phosphorylation of MAPKs, 7,8-DHF effectively halts the inflammatory cascade nih.govnih.gov. Similar anti-inflammatory activities have been reported for other trihydroxyflavones, which suppress the overexpression of pro-inflammatory biomarkers through pathways like the IL-17 and TNF signaling pathways nih.gov.

Table 3: Inhibition of Pro-inflammatory Mediators

| Compound Studied | Cell Type | Inhibited Mediators | Affected Signaling Pathways |

|---|---|---|---|

| 7,8-dihydroxyflavone | BV2 microglial cells; RAW264.7 macrophages | NO, PGE2, TNF-α, IL-1β, IL-6. nih.govnih.govmdpi.com | NF-κB, MAPK. nih.govnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 7,8-dihydroxyflavone (7,8-DHF) |

| 7,8,3'-Trihydroxyflavone (B154275) |

| 4'-dimethylamino-7,8-dihydroxyflavone (4'-DMA-7,8-DHF) |

| 7,3´,4´-Trihydroxyflavone |

| 3,3',4'-trihydroxyflavone |

| 3,5,7-Trihydroxyflavone |

| 5-Hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone |

| Amyloid-beta (Aβ) |

| Bax |

| Bcl-2 |

| Brain-Derived Neurotrophic Factor (BDNF) |

| Caspase-3 |

| Cyclooxygenase-2 (COX-2) |

| Inducible nitric oxide synthase (iNOS) |

| Interleukin-1beta (IL-1β) |

| Interleukin-6 (IL-6) |

| Kainic acid |

| Lipopolysaccharide (LPS) |

| Nitric Oxide (NO) |

| Post-synaptic density protein-95 (PSD-95) |

| Prostaglandin E2 (PGE2) |

| Synaptotagmin |

Interference with Key Inflammatory Signaling Cascades

Preclinical research on the specific impact of this compound on key inflammatory signaling cascades such as the NF-κB and MAPK pathways is limited in the currently available scientific literature. While studies on other flavonoids, including the structurally related 7,8-dihydroxyflavone (7,8-DHF), have shown significant anti-inflammatory properties through the downregulation of these pathways, direct evidence for this compound is not extensively documented. nih.gov For instance, 7,8-DHF has been demonstrated to attenuate the secretion of inflammatory mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells by inhibiting NF-κB activation and the phosphorylation of MAPKs (ERK, p38, and JNK). nih.gov

Studies on other trihydroxyflavone isomers have also suggested anti-inflammatory potential. nih.gov For example, certain trihydroxyflavones have been shown to be effective inhibitors of neutrophil oxidative burst and can scavenge various reactive oxygen and nitrogen species. nih.gov However, without direct studies on the 7,8,2'-isomer, its specific mechanisms of interference with inflammatory signaling cascades remain to be elucidated.

Anti-tumor Potential and Cellular Mechanisms

The anti-tumor potential of this compound has been explored in preclinical studies, with evidence suggesting its involvement in various cellular mechanisms that can contribute to cancer cell inhibition.

While extensive research on the pro-apoptotic effects of this compound is not yet available, the broader family of trihydroxyflavones has been investigated for their ability to induce programmed cell death in cancer cells. For the structurally similar compound 7,8-dihydroxyflavone (7,8-DHF), studies have shown it can promote apoptotic cell death by modulating caspase pathways and suppressing anti-apoptotic proteins. eajm.org In human hepatocarcinoma HUH-7 cells, 7,8-DHF significantly increased both early and late-stage apoptosis. nih.gov This was associated with an overexpression of cleaved-caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. eajm.org

The role of this compound in the activation of autophagy in cancer cells is an area that requires further investigation. Autophagy is a cellular process of self-degradation that can have a dual role in cancer, either promoting cell survival or contributing to cell death. Studies on the related compound 7,8-dihydroxyflavone (7,8-DHF) have shown that it can restore impaired autophagy in certain neurodegenerative disease models, suggesting a potential for modulating this pathway. nih.gov However, direct evidence of this compound's ability to activate autophagic processes in the context of cancer is not yet established.

The ability of this compound to regulate the cell cycle in cancer cells is not well-documented in the available literature. However, studies on the related compound 7,8-dihydroxyflavone (7,8-DHF) have shown that it can inhibit the growth of cancer cells by arresting them in a specific phase of the cell cycle. For example, in U937 human monocytic leukemia cells, 7,8-DHF was found to arrest the cells in the G1 phase. nih.gov This G1 arrest was associated with the downregulation of cyclin E and an upregulation of the cyclin-dependent kinase (Cdk) inhibitor p27. nih.gov

Research has indicated that various trihydroxyflavone isomers possess anti-proliferative activity against different cancer cell lines. mdpi.com A study exploring the structure-activity relationship of numerous flavonoid derivatives found that this compound stimulated the activation of the TrkB receptor, a pathway that can influence cell survival and differentiation. nih.gov In a study assessing the anti-proliferative activities of novel synthesized flavone derivatives, the inhibitory effects of various hydroxylated flavones were evaluated against cancer cell lines. reading.ac.uk While specific IC50 values for this compound are not consistently reported across a wide range of cancer cells, the anti-proliferative potential of the trihydroxyflavone scaffold is recognized.

Below is a data table summarizing the observed anti-proliferative effects of a compound identified as 7,8,3'-Trihydroxyflavone, which may be structurally related to this compound, on a specific cancer cell line.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| 7,8,3'-Trihydroxyflavone | MCF-7 | Breast Cancer | 106.58 |

Note: The data presented is from a single study and further research is needed to confirm these findings and expand them to other cancer cell types.

Antioxidant Activity and Related Bio-mechanisms

The antioxidant properties of flavonoids are well-established, and trihydroxyflavones, in particular, have been noted for their potential to scavenge free radicals and modulate oxidative stress.

The antioxidant activity of this compound is suggested by studies on related compounds. The presence and position of hydroxyl groups on the flavone structure are critical for its antioxidant capacity. mdpi.com Research on 7,8-dihydroxyflavone (7,8-DHF) has demonstrated its ability to protect cells from oxidative stress. It has been shown to increase cellular glutathione (B108866) levels and reduce the production of reactive oxygen species (ROS). nih.gov Furthermore, 7,8-DHF can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. nih.gov This activation leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1). nih.gov

Direct Scavenging of Reactive Oxygen Species

Currently, there is no specific information available in the scientific literature regarding the direct scavenging of reactive oxygen species by this compound.

Upregulation of Endogenous Antioxidant Enzymes

Information regarding the upregulation of endogenous antioxidant enzymes specifically by this compound is not available in the current body of scientific research.

Antimicrobial Activities and Modes of Action (e.g., Anti-biofilm, Bacterial Growth Inhibition)

Specific studies detailing the antimicrobial, anti-biofilm, or bacterial growth inhibition activities and the modes of action for this compound are not presently found in the scientific literature. A study on various flavonoids noted that the related compound 7,2'-dihydroxyflavone (B191086) did not exhibit antibiofilm activity against Candida albicans nih.gov.

Investigation of Effects on Bone Metabolism (e.g., Osteoclast Differentiation Inhibition from related compounds)

While direct studies on this compound's effect on bone metabolism are limited, research on structurally related flavonoid compounds provides insight into potential mechanisms, particularly the inhibition of osteoclast differentiation. Osteoclasts are cells responsible for bone resorption, and their excessive activity can lead to bone diseases like osteoporosis researchgate.net.

Research on the related compound 7,8-dihydroxyflavone (7,8-DHF) has demonstrated its ability to inhibit the differentiation of osteoclasts. In studies using RAW264.7 cells, a mouse macrophage cell line, 7,8-DHF was shown to suppress the formation of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells, which is a key characteristic of mature osteoclasts. nih.govelifesciences.org This inhibition of osteoclastogenesis was achieved by suppressing the transcription factor c-fos, a critical regulator of osteoclast development. nih.govelifesciences.orgelifesciences.org Furthermore, 7,8-DHF was found to regulate bone remodeling by not only restraining the formation of osteoclasts but also by promoting the differentiation of osteoblasts, the cells responsible for bone formation. nih.govelifesciences.org

Another related trihydroxyflavone, 6,7,4'-Trihydroxyflavone (THF) , isolated from the heartwood of Dalbergia Odorifera, also shows significant inhibitory effects on osteoclast formation. nih.gov In both RAW 264.7 cells and bone marrow macrophages, THF inhibited osteoclast differentiation induced by the receptor activator of NF-κB ligand (RANKL). nih.gov Mechanistically, THF was found to inhibit the c-Jun-N-terminal kinase (JNK) signaling pathway and suppress the expression of key osteoclastogenic factors, including c-Fos and nuclear factor of activated T-cells 1 (NFATc1). nih.gov Additionally, it was observed to disrupt the actin ring formation in mature osteoclasts, which is essential for their bone-resorbing activity. nih.gov

The table below summarizes the preclinical findings on the inhibition of osteoclast differentiation by compounds related to this compound.

| Compound Name | Cell Line(s) Used | Key Findings | Mechanism of Action |

| 7,8-dihydroxyflavone | RAW264.7 | Sharply reduced the formation of TRAP-positive multinucleated osteoclasts. nih.govelifesciences.org | Suppresses the expression of the transcription factor c-fos. nih.govelifesciences.org |

| 6,7,4'-Trihydroxyflavone | RAW 264.7, Bone Marrow Macrophages | Inhibited RANKL-induced osteoclast differentiation and bone resorption. nih.gov | Inhibited the JNK signaling pathway and suppressed the expression of c-Fos and NFATc1; disrupted actin ring formation. nih.gov |

Structure Activity Relationship Sar and Computational Studies of 7,8,2 Trihydroxyflavone

Systematic Elucidation of Key Pharmacophoric Features for Biological Activity

The biological activity of 7,8,2'-Trihydroxyflavone is intrinsically linked to its specific molecular structure, known as a pharmacophore. The key features essential for its activity, particularly as an agonist for the Tropomyosin receptor kinase B (TrkB), have been systematically identified. The dihydroxy substitution at the C7 and C8 positions on the A-ring of the flavone (B191248) backbone is a critical determinant for its biological action. nih.gov This particular arrangement is considered essential for the agonistic effect on TrkB receptors. nih.gov

Furthermore, the substitution pattern on the B-ring significantly modulates this activity. The presence and position of hydroxyl groups on the B-ring can either enhance or diminish the compound's efficacy. nih.gov Studies have shown that the core 7,8-dihydroxy arrangement on the A-ring, combined with specific hydroxylation on the B-ring, creates a potent pharmacophore for TrkB activation. This activation subsequently triggers downstream signaling pathways, such as the Akt pathway, which is crucial for promoting cell survival and growth. nih.gov The conjugated π-system of the flavone's A-C ring structure may also contribute to interactions with the active sites of enzymes. nih.gov

Correlations between Hydroxyl Group Positions and Functional Outcomes

The specific positioning of hydroxyl (-OH) groups on the flavone skeleton of this compound directly correlates with its functional outcomes. The antioxidant and enzyme-inhibiting activities of flavonoids are highly dependent on the number and location of these hydroxyl groups. nih.gov

For TrkB receptor activation, a primary biological function of this compound class, the following correlations have been observed:

A-Ring Hydroxylation : The 7,8-dihydroxy configuration is a foundational requirement for significant TrkB agonistic activity. nih.gov Flavones lacking this specific arrangement show markedly reduced or no activity.

B-Ring Hydroxylation : The position of the hydroxyl group on the B-ring is a key modulator of potency.

A hydroxyl group at the 2'-position (as in this compound) or the 3'-position enhances the agonistic effect compared to the parent compound, 7,8-Dihydroxyflavone (B1666355) (7,8-DHF). nih.gov

Specifically, 7,8,3'-Trihydroxyflavone (B154275) has been shown to be 2-3 times more potent than 7,8-DHF. wikipedia.org

Conversely, a hydroxyl group at the 4'-position (as in 7,8,4'-Trihydroxyflavone) significantly diminishes or abrogates the stimulatory effect on TrkB. nih.gov

Over-hydroxylation can be detrimental, as demonstrated by 3,5,7,8,3',4'-hexahydroxyflavone, which was found to block TrkB phosphorylation, suggesting an antagonistic effect. nih.gov

This demonstrates a clear structure-activity relationship where the precise location of each hydroxyl group fine-tunes the molecule's ability to interact with and activate its biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to create predictive models that correlate the chemical structure of compounds with their biological activity. researchgate.netelsevierpure.com These models are vital for drug discovery, allowing for the prediction of a novel compound's activity based on its molecular descriptors. researchgate.net For flavonoids, QSAR models have been developed to predict activities such as antioxidant potential and enzyme inhibition. researchgate.netnih.gov

While specific QSAR models exclusively for this compound are not extensively detailed in the provided context, the principles are broadly applicable. Such models for flavonoids typically incorporate descriptors related to:

Electronic Properties : The number and position of hydroxyl groups significantly influence the electronic distribution of the molecule.

Steric Effects : The three-dimensional shape and size of the molecule. elsevierpure.com

A QSAR model for the TrkB agonistic activity of flavones like this compound would mathematically capture the observed SAR. For instance, the model would assign positive coefficients to the presence of hydroxyl groups at the C7, C8, and C2' positions, while assigning a negative coefficient to a hydroxyl group at the C4' position, reflecting their respective impact on TrkB activation. nih.gov These models can serve as a basis for the future development and screening of flavonoid-like compounds with therapeutic potential. nih.gov

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another, forming a stable complex. researchgate.net This method is widely used to understand the interactions between a ligand, such as this compound, and its protein target at the molecular level.

Docking studies on the parent compound, 7,8-DHF, with the TrkB receptor have provided significant insights. These simulations show that 7,8-DHF binds to the extracellular domain of TrkB. nih.gov The key interactions involve the formation of hydrogen bonds between the hydroxyl groups of the flavone and specific amino acid residues in the receptor's binding site. For instance, studies on the related compound 7,8,4'-trihydroxyflavone (B192603) and its interaction with the enzyme tyrosinase showed hydrogen bonds forming with residues His244 and Met280 within the active site. nih.gov

For this compound, molecular docking simulations would predict how the 7,8-dihydroxy groups anchor the molecule within the TrkB binding pocket, likely through hydrogen bonding. The additional 2'-hydroxy group on the B-ring would be predicted to form further favorable interactions, explaining its enhanced activity compared to 7,8-DHF. Conversely, the unfavorable positioning of a 4'-hydroxy group in the binding site would explain its diminished activity. nih.gov These simulations are crucial for visualizing binding modes and predicting the affinity of new analogs. pensoft.net

Comparative Analysis of this compound with Structurally Related Flavone Analogs

The biological activity of this compound is best understood through comparison with its structural analogs. The primary point of comparison is 7,8-Dihydroxyflavone (7,8-DHF), which contains the core 7,8-dihydroxy A-ring but lacks substitution on the B-ring.

| Compound Name | A-Ring Substitution | B-Ring Substitution | Relative TrkB Agonistic Activity | Reference |

| 7,8-Dihydroxyflavone (7,8-DHF) | 7-OH, 8-OH | None | Baseline Agonist | nih.gov |

| This compound | 7-OH, 8-OH | 2'-OH | Enhanced vs. 7,8-DHF | nih.gov |

| 7,8,3'-Trihydroxyflavone | 7-OH, 8-OH | 3'-OH | More potent than 7,8,2'-THF; ~2-3x more potent than 7,8-DHF | nih.govwikipedia.org |

| 7,8,4'-Trihydroxyflavone | 7-OH, 8-OH | 4'-OH | Barely active / Diminished effect | nih.gov |

| 7,3'-Dihydroxyflavone | 7-OH | 3'-OH | More potent than 7,8-DHF | nih.gov |

| 3,5,7,8,3',4'-Hexahydroxyflavone | 5-OH, 7-OH, 8-OH | 3'-OH, 4'-OH | Antagonistic / Blocks activity | nih.gov |

This comparative analysis highlights a precise structure-activity relationship. The addition of a hydroxyl group at the 2' or 3' position of the B-ring enhances the TrkB agonistic properties of the 7,8-dihydroxyflavone scaffold. nih.gov However, placing the hydroxyl group at the 4' position is detrimental to this activity. nih.gov This underscores the critical role of the B-ring's substitution pattern in modulating the foundational activity conferred by the 7,8-dihydroxy groups on the A-ring. Furthermore, studies on other flavonoids show that the presence of ortho-dihydroxy groups is often important for antioxidant and anticancer activities. mdpi.com

Advanced Methodological Approaches in 7,8,2 Trihydroxyflavone Research

In Vitro Cell-Based Assays and Primary Cell Culture Systems

In vitro cell-based assays represent a cornerstone in the study of 7,8,2'-Trihydroxyflavone, providing controlled environments to dissect its biological effects at the cellular level. A range of cell lines and primary cell cultures have been employed to investigate its neuroprotective, anti-inflammatory, and anticancer properties.

Neuronal Cell Lines and Primary Neurons: The neurotrophic and neuroprotective potential of trihydroxyflavones is frequently assessed using neuronal cell models. For instance, studies have utilized primary cortical neurons to investigate the activation of the Tropomyosin receptor kinase B (TrkB) signaling pathway. One study demonstrated that this compound, among other derivatives, stimulated TrkB activation in primary neurons nih.gov. Furthermore, the protective effects of the related compound 7,8-dihydroxyflavone (B1666355) (7,8-DHF) have been shown to inhibit glutamate-triggered apoptosis in hippocampal neurons tocris.com. Primary spiral ganglion neurons have also been used to demonstrate the neuroprotective effects of the related compound 7,8,3'-Trihydroxyflavone (B154275), which promoted survival in a TrkB-dependent manner nih.gov.

Macrophages: To explore the anti-inflammatory properties of trihydroxyflavones, macrophage cell lines such as RAW 264.7 are commonly used. These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The co-culture of 3T3-L1 adipocytes and RAW 264.7 macrophages has been used to model obesity-induced inflammation and insulin (B600854) resistance, where 7,8-DHF was shown to alleviate inflammatory responses nih.gov. Another study utilized both 2D and 3D cultures of RAW 264.7 cells to investigate the antioxidant and anti-inflammatory effects of other trihydroxyflavone isomers nih.gov.

Cancer Cell Lines: The anticancer activity of trihydroxyflavones has been evaluated across a panel of human cancer cell lines. The MTT assay is a common method to assess cell viability and proliferation. For example, the anti-proliferative effects of various trihydroxyflavones have been tested against non-small cell lung cancer (A549), breast cancer (MCF-7), and glioblastoma (U87) cell lines mdpi.com. In another study, 7,8-DHF was shown to induce apoptosis in human hepatocarcinoma (HUH-7) cells via a caspase-dependent pathway nih.gov.

Table 1: Examples of In Vitro Cell-Based Assays in Trihydroxyflavone Research

| Cell Type | Assay | Compound Studied | Key Finding | Reference |

|---|---|---|---|---|

| Primary Cortical Neurons | Immunoblotting for TrkB activation | This compound | Stimulated TrkB activation. | nih.gov |

| Primary Spiral Ganglion Neurons | Cell survival assay | 7,8,3'-Trihydroxyflavone | Promoted neuron survival in a TrkB-dependent manner. | nih.gov |

| RAW 264.7 Macrophages | Nitric Oxide (NO) production assay | 7,8-Dihydroxyflavone | Reduced inflammatory responses in a co-culture model. | nih.gov |

| MCF-7 (Breast Cancer) | MTT assay for cell viability | Various Trihydroxyflavones | Demonstrated anti-proliferative effects. | mdpi.com |

| HUH-7 (Hepatocarcinoma) | Apoptosis assay (Flow Cytometry) | 7,8-Dihydroxyflavone | Induced apoptosis via caspase activation. | nih.gov |

Ex Vivo Tissue and Organotypic Slice Culture Models

For instance, cochlear organotypic cultures have been used to assess the neuroprotective effects of 7,8,3'-Trihydroxyflavone on spiral ganglion neurons, demonstrating its ability to rescue neurons from degeneration nih.gov. The use of mouse retinal explants is another ex vivo model that allows for the study of relationships between different retinal cells in a controlled environment while maintaining the integrity of the whole organ amegroups.org. Systemic treatment with 7,8,3'-Trihydroxyflavone has been shown to be protective of photoreceptor function in mouse models of retinal degeneration, with analysis often performed on ex vivo retinal tissue arvojournals.org. These examples underscore the potential of ex vivo systems for investigating the therapeutic effects of this compound in complex tissue environments, such as the retina, which is susceptible to neurovascular diseases amegroups.org.

Molecular and Cellular Biology Techniques

A variety of molecular and cellular biology techniques are instrumental in deciphering the mechanisms through which this compound exerts its effects. These methods allow for the detailed examination of changes in gene expression, protein levels, and subcellular localization of target molecules.

Gene Expression Analysis: Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) are used to measure changes in the mRNA levels of specific genes in response to treatment with trihydroxyflavones. For example, studies on related flavonoids have used qRT-PCR to assess the expression of inflammatory cytokines like TNF-α, IL-1β, and IL-6 in macrophages nih.gov.

Proteomics: Proteomic approaches, which involve the large-scale study of proteins, can provide a comprehensive overview of the cellular response to a compound. Techniques like tandem mass tag (TMT)-based quantitative proteomics can be used to identify and quantify thousands of proteins simultaneously, revealing pathways that are modulated by the compound. For example, proteomics has been used to identify the targets of other natural compounds in lipopolysaccharide-induced liver injury models nih.gov.

Immunofluorescence: Immunofluorescence is a powerful technique used to visualize the localization of specific proteins within cells. This method has been employed to observe the expression and distribution of inflammatory markers such as iNOS and COX-2 in RAW 264.7 macrophages treated with flavonoid derivatives nih.gov. In neuronal cultures, immunocytochemistry can be used to visualize markers of neuronal health and apoptosis elifesciences.orgthermofisher.com.

Biophysical and Biochemical Characterization of Protein-Ligand Interactions

Understanding the direct interaction between this compound and its protein targets is crucial for validating its mechanism of action. Several biophysical and biochemical techniques are employed for this purpose.

Enzyme Activity Assays: These assays are used to determine the effect of a compound on the catalytic activity of a specific enzyme. For instance, the inhibitory effect of 7,8,4'-trihydroxyflavone (B192603) on tyrosinase activity was characterized using enzyme kinetics, revealing a reversible and non-competitive inhibition mechanism arvojournals.org. Similarly, the inhibitory potential of various flavones against enzymes like xanthine (B1682287) oxidase has been evaluated semanticscholar.org.

Binding Affinity Studies: Techniques like biolayer interferometry (BLI) and surface plasmon resonance (SPR) are used to quantify the binding affinity between a small molecule and its protein target. Studies on the related compound 7,8-DHF have used these methods to determine its binding affinity (Kd) to the TrkB receptor, with reported values in the nanomolar to low micromolar range tocris.comnih.gov.

Crystallography: X-ray crystallography provides high-resolution structural information about how a ligand binds to its protein target. Co-crystal structures of the related compound 7,8-DHF with pyridoxal (B1214274) phosphatase have been obtained, revealing the specific molecular interactions that mediate its inhibitory activity elifesciences.org.

Table 2: Biophysical and Biochemical Characterization of Trihydroxyflavone-Protein Interactions

| Technique | Compound | Protein Target | Key Finding | Reference |

|---|---|---|---|---|

| Enzyme Kinetics | 7,8,4'-Trihydroxyflavone | Tyrosinase | Reversible, non-competitive inhibitor with a Ki of 9.50 ± 0.40 μM. | arvojournals.org |

| Biolayer Interferometry (BLI) | 7,8-Dihydroxyflavone | Pyridoxal Phosphatase (PDXP) | Demonstrated concentration-dependent and reversible binding. | elifesciences.org |

| Surface Plasmon Resonance (SPR) | 7,8-Dihydroxyflavone | TrkB Receptor | Reported a Kd of approximately 15.4 nM. | nih.gov |

| X-ray Crystallography | 7,8-Dihydroxyflavone | Pyridoxal Phosphatase (PDXP) | Provided a co-crystal structure revealing the binding mode. | elifesciences.org |

Computational Chemistry and Cheminformatics for Drug Discovery

Computational approaches play a vital role in modern drug discovery, enabling the prediction of molecular interactions, the optimization of lead compounds, and the assessment of pharmacokinetic properties.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. Molecular docking studies have been used to investigate the interactions of 7,8-DHF and its derivatives with the TrkB receptor and the vascular endothelial growth factor receptor 2 (VEGFR2) nih.gov. These studies help to identify key amino acid residues involved in the binding interaction.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of novel compounds and guide the design of more potent analogs. QSAR studies have been performed on flavonoids to predict their antioxidant and other biological activities mdpi.comscispace.com.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the development of a successful drug. In silico models are increasingly used to predict these properties early in the drug discovery process, helping to identify compounds with favorable pharmacokinetic profiles. While specific ADMET prediction studies for this compound are not widely published, general ADMET prediction models for flavonoids and other small molecules are an active area of research nih.gov.

High-Throughput Screening and Phenotypic Assays

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those with a desired biological activity. Phenotypic screening, a type of HTS, focuses on identifying compounds that produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target.

The discovery of 7,8-dihydroxyflavone as a TrkB agonist originated from a cell-based screening of a library of bioactive compounds to identify molecules that could protect neurons from apoptosis foundmyfitness.com. This highlights the power of HTS in identifying novel bioactive molecules. Phenotypic assays, such as those monitoring neurite outgrowth or cell survival in primary neuron cultures, can be adapted for HTS to screen for compounds with neurotrophic or neuroprotective effects. While specific HTS campaigns for this compound have not been detailed in the available literature, the principles of HTS and phenotypic screening are highly applicable to the discovery and characterization of new trihydroxyflavone derivatives with therapeutic potential.

Future Research Directions and Unexplored Avenues for 7,8,2 Trihydroxyflavone

Identification of Novel Molecular Targets and Binding Partners

To date, the primary molecular target identified for 7,8,2'-Trihydroxyflavone is the TrkB receptor. Structure-activity relationship (SAR) studies have indicated that the 2'-hydroxy group on the B ring enhances the agonistic effect of the flavone (B191248) structure on the TrkB receptor. However, the multifaceted nature of flavonoids suggests that this compound likely interacts with a broader range of molecular targets and binding partners.

Future research should prioritize the identification of these novel targets to build a more comprehensive understanding of the compound's mechanism of action. Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and computational docking studies could be employed to uncover new binding partners. A critical area of investigation would be to determine if this compound, like its well-studied counterpart 7,8-dihydroxyflavone (B1666355) (7,8-DHF), interacts with other proteins such as the vascular endothelial growth factor receptor 2 (VEGFR2) or pyridoxal (B1214274) phosphatase (PDXP). mdpi.comnih.gov The identification of additional targets will be crucial in elucidating the full spectrum of its biological activities and potential therapeutic applications.

Elucidation of Comprehensive Polypharmacological Profiles

Polypharmacology, the ability of a single compound to interact with multiple targets, is a hallmark of many successful therapeutic agents. Given that flavonoids are known for their promiscuous binding, it is highly probable that this compound possesses a complex polypharmacological profile that extends beyond TrkB activation.

A significant future research direction is the systematic profiling of this compound's activity across a wide range of receptors, enzymes, and ion channels. High-throughput screening platforms and computational predictive models can be utilized to map out its interaction landscape. scilit.comresearchgate.net Understanding this profile is essential for predicting potential off-target effects and identifying opportunities for drug repositioning. A thorough investigation into its polypharmacology will provide a more holistic view of its biological effects and pave the way for more targeted and effective therapeutic strategies.

Exploration of Synergistic and Antagonistic Interactions with Other Bioactive Molecules

The biological effects of a compound can be significantly modulated by its interaction with other molecules. Investigating the synergistic and antagonistic interactions of this compound with other bioactive compounds is a critical and unexplored area of research.

Future studies should explore the potential for synergistic effects when this compound is co-administered with other therapeutic agents, particularly those used in the context of neurological disorders. For instance, its combination with other neuroprotective agents or antidepressants could lead to enhanced efficacy or a reduction in required dosages. Conversely, it is equally important to identify any antagonistic interactions that could diminish its therapeutic effects or lead to adverse outcomes. Research in this area will be instrumental in developing rational combination therapies and understanding the compound's behavior in a complex biological system.

Development of Advanced Delivery Systems for Targeted Research Applications

The physicochemical properties of flavonoids, including this compound, can present challenges for their use in research and potential therapeutic development, such as poor solubility and limited bioavailability. The development of advanced delivery systems is a crucial avenue for future research to overcome these limitations.

Strategies such as encapsulation in nanoparticles, liposomes, or micelles could enhance the solubility, stability, and bioavailability of this compound. Furthermore, targeted delivery systems could be designed to specifically deliver the compound to the brain, thereby increasing its efficacy and reducing potential systemic side effects. Research into prodrug strategies, similar to those being explored for 7,8-DHF, could also improve its pharmacokinetic profile. nih.gov These advancements in drug delivery will be vital for translating the promising in vitro findings into in vivo preclinical models.

Translational Research Opportunities in Preclinical Disease Models

While the in vitro potency of this compound as a TrkB agonist is established, its efficacy in in vivo models of disease is an area that warrants extensive investigation. wikipedia.org Translational research using preclinical disease models is the next logical step to validate its therapeutic potential.

Future studies should focus on evaluating the efficacy of this compound in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as psychiatric disorders like depression. nih.govresearchgate.netnih.govresearchgate.net These studies should aim to correlate its molecular and cellular effects with behavioral outcomes. A key aspect of this research will be to determine whether its enhanced in vitro potency translates to superior in vivo efficacy compared to other TrkB agonists. Such preclinical data is indispensable for any future consideration of this compound for clinical development.

Q & A

Q. What analytical methods are recommended for verifying the purity of 7,8,2’-Trihydroxyflavone in research settings?

High-performance liquid chromatography (HPLC) using a C-18 column (e.g., LUNA C-18, 250 mm × 4.6 mm, 5.0 µm) with a mobile phase flow rate of 1.0 mL/min is a standard method. This approach ensures precise quantification and identification, as demonstrated in studies analyzing batch purity .

Q. How should solubility challenges of 7,8,2’-Trihydroxyflavone be addressed in experimental setups?

Prepare stock solutions in dimethyl sulfoxide (DMSO) and dilute in phosphate-buffered saline (PBS) to a final vehicle concentration of 10% DMSO/PBS. This method minimizes solvent toxicity while maintaining compound stability, as validated in neuronal cell culture experiments .

Q. What structural features of 7,8,2’-Trihydroxyflavone are critical for its biochemical activity?

The 7,8-catechol moiety (adjacent hydroxyl groups at positions 7 and 8) is essential for TrkB receptor agonism, while the 2’-hydroxyl group may enhance binding specificity. Comparative studies with analogs lacking these groups show reduced activity, underscoring their importance .

Q. What safety protocols are essential when handling 7,8,2’-Trihydroxyflavone?

Use tightly sealed goggles and impermeable gloves (material resistance must be validated by the manufacturer). Avoid inhalation and skin contact, adhering to OSHA HCS standards for phenolic compounds .

Advanced Research Questions

Q. How can molecular docking inform the mechanism of action of 7,8,2’-Trihydroxyflavone?

Molecular docking predicts binding interactions with targets like pyridoxal phosphatase (PDXP) or TrkB. Use software such as AutoDock Vina to simulate ligand-receptor binding, guided by high-resolution crystal structures (e.g., PDXP complexes at 1.5 Å resolution) .

Q. How do researchers resolve contradictions in inhibition potency data between 7,8,2’-Trihydroxyflavone and structurally similar flavones?

Standardize assay conditions (e.g., pH, temperature, and substrate concentrations) and use head-to-head comparisons in the same experimental model. For example, Table 4 in inhibition studies highlights relative IC₅₀ values under controlled parameters, enabling direct potency comparisons .

Q. Which in vitro models are suitable for studying 7,8,2’-Trihydroxyflavone’s neuroprotective effects?

Primary rat cortical neurons (13 days in vitro) treated with 500 nM 7,8,2’-Trihydroxyflavone for 20 minutes, followed by immunoblotting for phosphorylated TrkB, are a validated model. This approach links bioactivity to downstream signaling pathways .

Q. What methods determine the structure-activity relationships (SAR) of 7,8,2’-Trihydroxyflavone derivatives?

Synthesize analogs with modified hydroxylation patterns (e.g., 5,7,8-trihydroxy or 3,7,8,2’-tetrahydroxy derivatives) and test them in bioassays. Measure TrkB phosphorylation via immunoblotting or PDXP inhibition kinetics to quantify SAR trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products